molecular formula C16H15N3O4 B2381106 N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide CAS No. 941894-80-0

N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide

Cat. No.: B2381106
CAS No.: 941894-80-0
M. Wt: 313.313
InChI Key: JBPRCCQKCUBCMH-UHFFFAOYSA-N
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Description

N1-(2-Methylbenzyl)-N2-(3-nitrophenyl)oxalamide is a high-purity oxalamide-based chemical compound intended for research and development purposes. Oxalamide derivatives are of significant interest in medicinal and organic chemistry as key intermediates and building blocks. They are frequently utilized in the synthesis of more complex molecules and are explored for their potential biological activities. Researchers investigate such compounds for applications including the development of enzyme inhibitors and novel therapeutic agents. The structure, featuring a benzyl group and a nitrophenyl moiety, is commonly examined in structure-activity relationship (SAR) studies. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use. Ensure proper handling and consult safety data sheets prior to use.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-N'-(3-nitrophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-11-5-2-3-6-12(11)10-17-15(20)16(21)18-13-7-4-8-14(9-13)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPRCCQKCUBCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide typically involves the reaction of 2-methylbenzylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Reduction: Formation of N1-(2-methylbenzyl)-N2-(3-aminophenyl)oxalamide.

    Oxidation: Formation of corresponding oxides or other oxidized derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Substituent Variations

  • Antiviral Oxalamides (): Compound 13: N1-(thiazolyl-methyl-piperidinyl)-N2-(4-chlorophenyl)oxalamide. Features a thiazole ring and chlorophenyl group, enhancing antiviral activity via CD4-binding site inhibition. Compound 14: N1-(4-chlorophenyl)-N2-(thiazolyl-pyrrolidinyl)oxalamide. Incorporates a pyrrolidine ring, improving solubility via hydroxylmethyl groups.
  • Umami Agonists () :

    • S336 : N1-(2,4-dimethoxybenzyl)-N2-(pyridinylethyl)oxalamide. Methoxy and pyridinyl groups enhance flavor receptor (hTAS1R1/hTAS1R3) activation.
    • S5456 : N1-(2,3-dimethoxybenzyl)-N2-(pyridinylethyl)oxalamide. Structural similarity to S336 but with altered methoxy positioning, reducing CYP3A4 inhibition .
    • Key Difference : The target compound lacks methoxy/pyridinyl groups, suggesting divergent applications (e.g., therapeutic vs. flavor use) .
  • Enzyme Inhibitors () :

    • Compound 28 : N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide. Fluorine and chlorine substituents enhance CYP4F11 activation.
    • Compound 29 : N1-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide. Methyl group increases lipophilicity, favoring membrane penetration.
    • Key Difference : The target compound’s nitro group may confer stronger hydrogen-bonding capacity compared to halogens, influencing enzyme interaction .

Table 1: Structural Comparison of Selected Oxalamides

Compound N1 Substituent N2 Substituent Key Functional Groups Application
Target Compound 2-Methylbenzyl 3-Nitrophenyl Nitro, methyl Unknown (Theoretical)
Compound 13 () Thiazolyl-piperidinyl 4-Chlorophenyl Thiazole, chloro Antiviral
S336 () 2,4-Dimethoxybenzyl Pyridinylethyl Methoxy, pyridine Umami flavor
Compound 28 () 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Chloro, fluoro, methoxy CYP4F11 inhibitor

Physicochemical Properties

Solubility and Hydrogen Bonding

  • N1,N2-Bis(2-nitrophenyl)oxalamide () : Exhibits strong intramolecular hydrogen bonding (three-centered scheme), reducing solubility in polar solvents. ΔH° and ΔS° values indicate disruption of H-bonds during solvation .

Molecular Weight and Stereochemistry

  • Compound 15 () : MW = 422.12 g/mol; stereoisomer mixture (1:1) complicates purification .
  • Target Compound: Estimated MW ~353 g/mol (C₁₆H₁₅N₃O₄). No evidence of stereoisomerism, simplifying synthesis.

Antiviral Potential

  • Compound 13 () : IC₅₀ = 0.8 μM against HIV-1. Thiazole and chlorophenyl groups critical for binding .
  • Target Compound : The nitro group may enhance binding to viral proteins via nitro-aromatic interactions, but methylbenzyl could reduce potency compared to bulkier substituents.

Enzyme Inhibition

  • Compound 28 () : Inhibits stearoyl-CoA desaturase (SCD) via CYP4F11 activation. Fluoro and chloro groups enhance metabolic stability .

Biological Activity

N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide is an organic compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H16N4O3
  • Molecular Weight : 312.32 g/mol
  • Chemical Structure : The compound features an oxalamide linkage between a 2-methylbenzyl group and a 3-nitrophenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cell growth and proliferation.
  • Receptor Modulation : It may bind to certain receptors, altering their activity and influencing downstream signaling pathways.
  • Alkylating Agent : Similar to other oxalamide derivatives, it may exhibit alkylating properties that can lead to DNA damage in cancer cells, promoting apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:

  • Cell Viability : The compound reduced the viability of various cancer cell lines, including breast and colon cancer cells, by inducing apoptosis.
  • Cell Cycle Arrest : It caused G1 phase arrest in cancer cells, preventing progression to DNA synthesis.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. It has been tested against:

  • Bacterial Strains : Exhibited inhibitory effects on Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Showed activity against certain fungal pathogens, indicating potential use in treating infections.

Case Studies

  • In Vitro Anticancer Study
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer effects.
  • Antimicrobial Efficacy Assessment
    • Objective : To determine the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition zones were recorded, suggesting efficacy against these pathogens.

Research Findings Summary

Study TypeTarget Organism/Cell LineKey Findings
Anticancer StudyMCF-7 Breast Cancer CellsDose-dependent cytotoxicity; apoptosis induction
Antimicrobial StudyStaphylococcus aureusSignificant inhibition zones observed
Escherichia coliEffective against multiple strains

Q & A

Basic: What synthetic methodologies are recommended for N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide, and how can reaction conditions be optimized?

Answer:
The synthesis of oxalamides typically involves coupling substituted amines with oxalic acid derivatives. For this compound, key steps include:

  • Amine activation : Use of coupling agents like HATU or EDCI to activate the oxalic acid intermediate.
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres (N₂/Ar) to minimize side reactions .
  • Temperature control : Reactions are often conducted at 0–25°C to prevent decomposition of the nitro group .
    Optimization : Adjust stoichiometry (1:1.2 molar ratio of amines to oxalic acid), monitor via TLC/HPLC, and purify via column chromatography with gradients of ethyl acetate/hexane .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Essential techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the benzyl and nitrophenyl groups. For example, the 3-nitrophenyl group shows distinct aromatic proton splitting (δ 7.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 356.12) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) .
  • X-ray crystallography : Resolves spatial arrangement of the oxalamide core and substituent steric effects .

Basic: How do electronic effects of substituents (e.g., nitro, methyl) influence its reactivity?

Answer:

  • Nitro group (3-nitrophenyl) : Strong electron-withdrawing effect reduces nucleophilicity at the adjacent amide nitrogen, making it less reactive in nucleophilic substitutions but stabilizing intermediates in electrophilic reactions .
  • Methyl group (2-methylbenzyl) : Electron-donating effect increases electron density at the benzyl nitrogen, enhancing participation in hydrogen bonding or coordination chemistry .
    Experimental validation : Comparative studies with analogs (e.g., replacing nitro with methoxy) show altered reaction kinetics in hydrolysis assays .

Advanced: How can computational modeling predict biological targets or reaction mechanisms for this compound?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) by leveraging the nitro group’s electrostatic potential and the benzyl group’s hydrophobic interactions .
  • DFT calculations : Analyze transition states in hydrolysis or nucleophilic substitution reactions. For example, B3LYP/6-31G* models predict activation energies for amide bond cleavage .
  • MD simulations : Study solvation effects in DMSO/water mixtures to optimize solubility for biological assays .

Advanced: How can contradictory data on its stability under varying pH conditions be resolved?

Answer:
Contradictions in stability studies (e.g., degradation at pH < 3 vs. pH 5–7) may arise from:

  • Protonation states : The nitro group’s pKa (~-1) ensures it remains deprotonated in most conditions, but the amide nitrogen’s protonation at low pH accelerates hydrolysis. Validate via pH-rate profiling .
  • Experimental design : Use buffered solutions (e.g., phosphate vs. citrate buffers) to avoid catalytic effects of counterions. LC-MS can identify degradation products (e.g., 3-nitroaniline) .

Advanced: What strategies are effective for identifying and validating biological targets in anticancer research?

Answer:

  • Target deconvolution : Use affinity chromatography with immobilized oxalamide derivatives to pull down binding proteins from cell lysates. Follow-up with Western blotting for kinases (e.g., RSK or MAPK) .
  • CRISPR-Cas9 screens : Knockout candidate targets (e.g., EGFR) in cancer cell lines and assess changes in compound efficacy .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to purified proteins, with nitro-oxalamides showing Kd values in the µM range .

Advanced: How can structural modifications enhance selectivity for specific enzyme isoforms?

Answer:

  • Bioisosteric replacement : Replace the nitro group with a sulfonamide to modulate electronic effects without steric hindrance .
  • Substituent positioning : Introduce halogens (e.g., Cl at the 4-position of benzyl) to exploit hydrophobic pockets in isoform-specific binding sites .
  • Pharmacophore mapping : Overlay crystal structures of target enzymes to identify critical hydrogen bond acceptors (e.g., the oxalamide oxygen) .

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